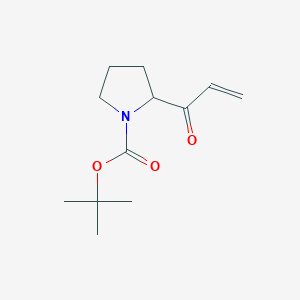

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate

Description

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) group at the nitrogen (position 1) and an acryloyl moiety (CH₂=CH–C(O)–) at the pyrrolidine’s carbon-2 position. The Boc group serves as a protective moiety for the amine, enabling controlled reactivity in synthetic pathways. The acryloyl substituent introduces a reactive α,β-unsaturated carbonyl system, making the compound valuable in polymer chemistry and conjugate addition reactions. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 227.27 g/mol.

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl 2-prop-2-enoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |

InChI Key |

SAOQCBPORGPRBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester and enoyl groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reactions are often catalyzed by bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can convert the enoyl group to an alkyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester or enoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced alkyl derivatives, and substituted pyrrolidine derivatives .

Scientific Research Applications

TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The enoyl group can participate in Michael addition reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 2-acryloylpyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Reactivity :

- Acryloyl : The α,β-unsaturated carbonyl group enables participation in radical polymerization, Diels-Alder reactions, and nucleophilic additions (e.g., Michael acceptors).

- Hydroxymethyl : Provides a site for further functionalization (e.g., oxidation to carboxylic acids or esterification).

- Methoxy : Electron-donating nature enhances steric and electronic stability, favoring use in chiral auxiliaries.

- Bromo-pyridinyl ether : Halogen and heteroaromatic groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).

Stability and Handling :

- Acryloyl-containing derivatives may require inert storage conditions due to polymerization risks.

- Methoxy and hydroxymethyl analogs exhibit greater air and moisture stability.

Applications :

- Acryloyl derivatives : Predominantly used in materials science (e.g., hydrogels, photoresists).

- Hydroxymethyl/methoxy derivatives : Common in drug discovery (e.g., protease inhibitors, kinase modulators).

- Bromo-pyridinyl derivatives : Applied in agrochemical and pharmaceutical intermediates.

Research Findings and Data

Thermal and Solubility Profiles

- This compound : Soluble in polar aprotic solvents (e.g., DMF, DMSO); decomposes above 150°C due to acryloyl reactivity.

- tert-Butyl 2-methoxypyrrolidine-1-carboxylate : Stable up to 200°C; soluble in dichloromethane and THF.

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate: Low water solubility; compatible with ethanol and acetone.

Biological Activity

Tert-butyl 2-acryloylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound (CAS No. 85909-08-6) is characterized by its unique structure, which includes a pyrrolidine ring and an acrylate moiety. This structural configuration is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that similar compounds can act as enzyme inhibitors, potentially affecting pathways involved in cell signaling and metabolism.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress in cells.

- Cytotoxic Effects : There is evidence that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Case Studies and Research Findings

- Anticancer Activity :

-

Antioxidant Properties :

- Research has shown that related compounds can scavenge free radicals effectively. For instance, studies on tert-butyl hydroperoxide (t-BHP) indicated that derivatives could protect against oxidative damage in HepG2 cells by modulating apoptotic pathways . This suggests that this compound may also exhibit similar protective effects.

- Mechanistic Insights :

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.